molecular formula C9H22Cl2N2 B1424119 N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride CAS No. 1220038-21-0

N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1424119
M. Wt: 229.19 g/mol
InChI Key: MRQUQHWJSXEWOA-UHFFFAOYSA-N
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Description

“N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is listed in various chemical databases and supplier lists .


Molecular Structure Analysis

The molecular structure of “N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride” consists of 9 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight is 229.19000 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride” include a molecular weight of 229.19000 and a LogP value of 3.01300 . More detailed properties might be available from specialized chemical databases or suppliers .

Scientific Research Applications

Neuroprotective Potential

N-Butyl-N-methyl-3-pyrrolidinamine and its derivatives have shown promising neuroprotective effects, particularly in the context of treating ischemic stroke and neurodegenerative diseases. Research has highlighted the compound's ability to improve post-stroke outcomes and exert multifaceted actions against oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. This broad spectrum of activities suggests that N-Butyl-N-methyl-3-pyrrolidinamine derivatives could revolutionize therapeutic approaches for a variety of neurological conditions, moving beyond stroke management to potentially address other neurological disorders as well. However, despite promising experimental results, the transition from laboratory to clinical practice faces challenges, underlining the need for further investigation into the clinical viability of these compounds (Abdoulaye & Guo, 2016).

Biomarker Development for Exposure Assessment

N-Butyl-N-methyl-3-pyrrolidinamine derivatives have been studied as biomarkers for internal exposure to certain epoxides derived from butadiene, a known industrial chemical with potential health implications. This research has generated significant insights into the metabolism of butadiene and the formation of DNA and protein adducts, contributing to our understanding of species-specific metabolic pathways and the effects of exposure levels on these pathways. Such biomarkers are crucial for assessing environmental and occupational exposures and their potential links to carcinogenesis, highlighting the importance of understanding the biochemical interactions of N-Butyl-N-methyl-3-pyrrolidinamine derivatives at a molecular level (Boysen et al., 2007).

Solubility Enhancement in Pharmaceutical Applications

The structural relatives of N-Butyl-N-methyl-3-pyrrolidinamine, such as N-Methyl-2-pyrrolidone (NMP), have been extensively utilized in pharmaceutical formulations due to their strong solubilizing capabilities. These compounds facilitate the formulation of various pharmaceuticals by enhancing the solubility of active pharmaceutical ingredients, thereby improving their bioavailability and efficacy. This application is critical in drug development, where solubility challenges often hinder the clinical success of potentially beneficial compounds. The comparison of NMP with other solvents demonstrates its efficiency and comparable toxicity, positioning it as a viable option for pharmaceutical use (Jouyban et al., 2010).

properties

IUPAC Name

N-butyl-N-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-4-7-11(2)9-5-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQUQHWJSXEWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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